![molecular formula C10H12N2O2 B178203 ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate CAS No. 147740-04-3](/img/structure/B178203.png)
ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.
Reaction Conditions:
Reagents: Ethyl acetoacetate, 2-aminopyridine
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium ethoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, under an inert atmosphere.
Substitution: Nucleophiles such as amines or alkyl halides; reactions often performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: N-oxides of this compound
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Antitumor Activity
Several studies have indicated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antitumor properties. For instance, research has shown that compounds with this scaffold can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. In vitro studies demonstrated that this compound can mitigate oxidative stress in neuronal cells, suggesting its application in treating neurodegenerative diseases .
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules.
Synthesis of Bioactive Compounds
This compound is utilized as a building block for synthesizing various bioactive compounds. Its reactivity allows for modifications that yield derivatives with enhanced biological activities. For example, it can be transformed into more potent inhibitors for specific enzyme targets in drug discovery .
Reaction Conditions
The synthesis typically involves straightforward methods such as:
- Hydrogenation : Using palladium catalysts to reduce nitro groups to amines.
- Amidation Reactions : Converting carboxylic acids to amides under basic conditions.
Material Science
Emerging research indicates that this compound may have applications in material science, particularly in the development of organic electronic materials.
Conductive Polymers
Studies suggest that incorporating this compound into polymer matrices can enhance electrical conductivity and stability, making it suitable for applications in organic photovoltaics and sensors .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can be compared with other similar heterocyclic compounds such as:
1H-pyrrolo[2,3-c]pyridine: Another fused pyrrole-pyridine system with different substitution patterns and biological activities.
1H-pyrrolo[3,2-c]pyridine: Known for its anticancer properties and ability to inhibit tubulin polymerization.
1H-pyrrolo[3,4-b]pyridine: Exhibits unique electronic properties and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in both research and industrial applications.
Biological Activity
Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS No. 147740-04-3) is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a bicyclic structure that includes a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active compounds. The compound is typically presented as a solid with a purity of around 95% .
1. Antimycobacterial Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit promising antimycobacterial properties. A study highlighted that certain esters related to this compound showed effective in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.15 µM for some derivatives. This suggests a potential role in developing new treatments for tuberculosis, especially against strains resistant to conventional therapies .
2. Antiviral Activity
Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their antiviral properties. Notably, compounds within this class demonstrated moderate activity against HIV-1 replication. The structure-activity relationship (SAR) revealed that specific substituents significantly influenced antiviral efficacy, with some derivatives achieving EC50 values below 10 µM .
3. Antitumor Activity
The anticancer potential of this compound has been explored in various studies. For instance, compounds derived from this scaffold have shown cytotoxic effects against ovarian and breast cancer cell lines while exhibiting limited toxicity towards non-cancerous cells. This selectivity is crucial for developing safe cancer therapies .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Cellular Uptake : The structural features facilitate cellular uptake, enhancing bioavailability and efficacy.
- Modulation of Immune Response : Certain compounds may also modulate immune responses, providing therapeutic benefits in autoimmune conditions.
Properties
IUPAC Name |
ethyl 1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-3-4-11-5-9(8)7-12/h3-5H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDYQBHSITTWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596812 | |
Record name | Ethyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147740-04-3 | |
Record name | Ethyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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